molecular formula C16H30O2 B12597927 4-Ethylidene-2-hydroxytetradecan-3-one CAS No. 648893-98-5

4-Ethylidene-2-hydroxytetradecan-3-one

Cat. No.: B12597927
CAS No.: 648893-98-5
M. Wt: 254.41 g/mol
InChI Key: DJGSYJABCDPEID-UHFFFAOYSA-N
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Description

4-Ethylidene-2-hydroxytetradecan-3-one is an organic compound with the molecular formula C16H30O2 It is characterized by the presence of an ethylidene group, a hydroxyl group, and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylidene-2-hydroxytetradecan-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 2-hydroxyacetone with a suitable aldehyde, followed by subsequent reduction and dehydration steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The raw materials are fed into the reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethylidene-2-hydroxytetradecan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ethylidene group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-ethylidene-2-ketotetradecan-3-one or 4-ethylidene-2-carboxytetradecan-3-one.

    Reduction: Formation of 4-ethylidene-2-hydroxytetradecan-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethylidene-2-hydroxytetradecan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylidene-2-hydroxytetradecan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylidene-2-hydroxytetradecan-3-one
  • 4-Propylidene-2-hydroxytetradecan-3-one
  • 4-Butylidene-2-hydroxytetradecan-3-one

Uniqueness

4-Ethylidene-2-hydroxytetradecan-3-one is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

648893-98-5

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

4-ethylidene-2-hydroxytetradecan-3-one

InChI

InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-15(5-2)16(18)14(3)17/h5,14,17H,4,6-13H2,1-3H3

InChI Key

DJGSYJABCDPEID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=CC)C(=O)C(C)O

Origin of Product

United States

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